molecular formula C4H4Cl2S2 B14316263 5,6-Dichloro-2,3-dihydro-1,4-dithiine CAS No. 106691-43-4

5,6-Dichloro-2,3-dihydro-1,4-dithiine

Cat. No.: B14316263
CAS No.: 106691-43-4
M. Wt: 187.1 g/mol
InChI Key: BPTIMCQQYDJTAY-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound featuring a six-membered ring with two sulfur atoms at positions 1 and 2. The molecule is substituted with chlorine atoms at positions 5 and 6, conferring distinct electronic and steric properties.

Properties

CAS No.

106691-43-4

Molecular Formula

C4H4Cl2S2

Molecular Weight

187.1 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C4H4Cl2S2/c5-3-4(6)8-2-1-7-3/h1-2H2

InChI Key

BPTIMCQQYDJTAY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(S1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,4-dithiins. One common method is the electrophilic halogenation of thioethers using sulfuryl chloride (SO₂Cl₂). This reaction yields mono- and trans-di-chloro derivatives, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,6-Dichloro-2,3-dihydro-1,4-dithiine is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures .

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives are studied for their antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur and chlorine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s reactivity with nucleophiles and electrophiles plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5,6-Dichloro-2,3-dihydro-1,4-dithiine with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features Applications/Notes
This compound 5-Cl, 6-Cl C₄H₄Cl₂S₂ 187.06 (calculated) Not reported Electrophilic Cl atoms, unsaturated ring Hypothesized use in agrochemicals
Dimethipin (5,6-Dimethyl-1,4-dithiine tetraoxide) 5-CH₃, 6-CH₃, 1,4-SO₂ C₆H₁₀O₄S₂ 210.27 167–169 Sulfone groups, high polarity Desiccant (agricultural use)
5-Ethyl-2,3-dihydro-1,4-dithiine 5-CH₂CH₃ C₆H₁₀S₂ 146.28 Not reported Hydrophobic ethyl group Research chemical; synthetic intermediate
5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride 2,3-anhydride C₆H₄O₃S₂ 188.22 Not reported Anhydride moieties, electrophilic sites Potential monomer for polymer chemistry

Physicochemical Properties

  • Reactivity : Chlorine atoms in this compound enhance electrophilicity, making it prone to nucleophilic substitution. In contrast, Dimethipin’s sulfone groups increase thermal stability and polarity .
  • Solubility : The dichloro derivative is likely less polar than Dimethipin but more reactive than the ethyl analog.

Research Findings

  • Thiazine/dithiine analogy : highlights that substituents (e.g., acetyl groups) influence oxidative stability in thiazines, suggesting chlorine substituents in dithiines may similarly affect redox behavior.
  • Crystal structures : and emphasize that substituent bulkiness (e.g., methyl vs. ethyl) impacts crystal packing and intermolecular interactions, which could guide material design.

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